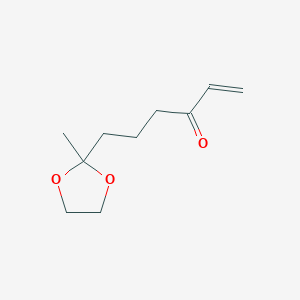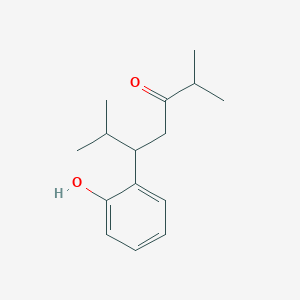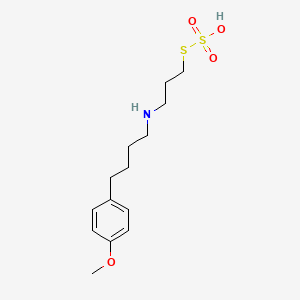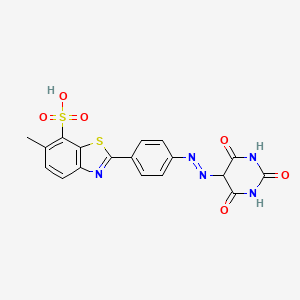
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid is a complex organic compound with a unique structure that includes a benzothiazole ring, a sulfonic acid group, and an azo linkage. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Introduction of the Azo Linkage: The azo linkage is introduced by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.
Attachment of the Hexahydro-2,4,6-trioxopyrimidin-5-yl Group: This step involves the reaction of the azo compound with hexahydro-2,4,6-trioxopyrimidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-benzothiazole-7-sulphonic acid: Similar structure but lacks the methyl group.
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole: Similar structure but lacks the sulfonic acid group.
Uniqueness
2-(4-((Hexahydro-2,4,6-trioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid is unique due to the presence of both the sulfonic acid group and the methyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
37936-41-7 |
|---|---|
Molecular Formula |
C18H13N5O6S2 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-methyl-2-[4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C18H13N5O6S2/c1-8-2-7-11-13(14(8)31(27,28)29)30-17(19-11)9-3-5-10(6-4-9)22-23-12-15(24)20-18(26)21-16(12)25/h2-7,12H,1H3,(H,27,28,29)(H2,20,21,24,25,26) |
InChI Key |
APIDSQKETXQPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=O)NC4=O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

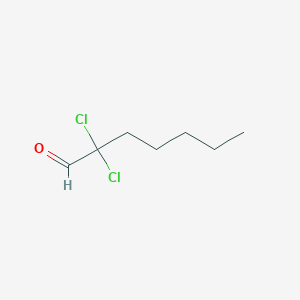
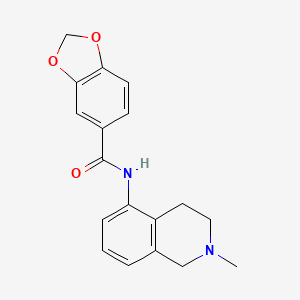
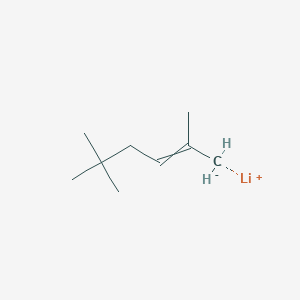

![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)

